molecular formula C16H16N2O3S B2522278 1-(benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole CAS No. 1787905-72-9

1-(benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2522278
CAS No.: 1787905-72-9
M. Wt: 316.38
InChI Key: BLINKEXFSHQHTE-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a cyclopropyl group, and a furan ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzenesulfonyl chloride with a cyclopropylamine to form the corresponding sulfonamide. This intermediate is then reacted with a furan-2-carbaldehyde and a hydrazine derivative to form the desired pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole is unique due to the presence of both the benzenesulfonyl and cyclopropyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .

Properties

IUPAC Name

2-(benzenesulfonyl)-3-cyclopropyl-5-(furan-2-yl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-22(20,13-5-2-1-3-6-13)18-15(12-8-9-12)11-14(17-18)16-7-4-10-21-16/h1-7,10,12,15H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLINKEXFSHQHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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